molecular formula C20H23BrFN3O B2920319 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898430-72-3

2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2920319
CAS No.: 898430-72-3
M. Wt: 420.326
InChI Key: PZKDZMNXMNVFAC-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and oncology research. This compound is designed with a strategic molecular architecture, featuring a benzamide core linked to a 4-fluorophenyl group and a critical 4-methylpiperazine moiety. The methylpiperazine group is a privileged structure in drug design, known to enhance solubility and bioavailability, and is frequently incorporated into scaffolds targeting various kinases and receptors . Benzamide compounds sharing structural similarities with this reagent have demonstrated potent inhibitory effects on biologically relevant targets, including the Hedgehog (Hh) signaling pathway . Aberrant activation of the Hh pathway is a known driver in several cancers, such as basal cell carcinoma and medulloblastoma . Furthermore, N-methyl piperazine derivatives have been extensively investigated as anticancer agents and are reported to exhibit nanomolar inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancers like non-small cell lung carcinoma (NSCLC) . The presence of the 4-methylpiperazine group in this compound suggests it may serve as a valuable chemical probe for studying the structure-activity relationships (SAR) of kinase inhibitors and for developing novel therapies for hematopoietic and lymphoid neoplasms . Researchers can utilize this compound to explore its mechanism of action, which may involve interaction with key amino acid residues in enzyme active sites, potentially leading to the disruption of signal transduction pathways crucial for cell proliferation and survival . This product is intended for research purposes only by trained laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrFN3O/c1-24-10-12-25(13-11-24)19(15-6-8-16(22)9-7-15)14-23-20(26)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKDZMNXMNVFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of automated systems can help in scaling up the production while minimizing human error and exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Features
2-Bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide C22H25BrFN3O 446.37 Bromobenzamide, 4-fluorophenyl, 4-methylpiperazine N/A Enhanced solubility due to basic piperazine; potential CNS activity
4-Bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide C22H29BrN4O 445.40 Bromobenzamide, 4-dimethylaminophenyl, 4-methylpiperazine N/A Dimethylamino group increases electron density; may alter receptor interactions
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide C24H26FN3O3 423.50 Methoxybenzamide, furan, 4-fluorophenyl-piperazine N/A Furan introduces heterocyclic rigidity; methoxy group affects metabolism
2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide C15H12ClF2NO 295.71 Chloro-fluorobenzamide, 4-fluorophenethyl 3.614 Simpler structure; higher lipophilicity
Bromobenzamide vs. Chloro/Methoxybenzamide
  • Bromine : The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine or methoxy groups. This may enhance halogen bonding with biological targets, improving binding affinity .
  • Chlorine/Fluorine : The chloro-fluoro derivative () has a lower molecular weight (295.71 g/mol) and higher logP (3.614), suggesting better membrane permeability but reduced solubility .
Piperazine vs. Other Amine Groups
  • The 4-methylpiperazine in the target compound introduces a basic nitrogen, improving aqueous solubility at physiological pH.
  • The furan-containing analog () replaces the bromobenzamide with a methoxybenzamide and adds a rigid heterocycle, which may restrict conformational flexibility and alter metabolic stability .
Fluorophenyl vs. Other Aromatic Groups
  • In contrast, the dimethylaminophenyl group in is electron-donating, which could modulate binding kinetics .

Biological Activity

The compound 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS Number: 898430-72-3) is a synthetic organic molecule characterized by its complex structure, which includes a bromine atom, a fluorophenyl group, and a methylpiperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological disorders and cancer.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination of the precursor compound under controlled conditions. The use of solvents like dichloromethane at low temperatures is common to ensure selective bromination.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. Research indicates that the compound can modulate neurotransmitter systems, which is crucial for its potential therapeutic effects in neurological disorders .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating its potential as a chemotherapeutic agent .

Cell LineIC50 Value (µM)
MCF-715.63
A54912.45

In Vivo Studies

In animal models, the compound has demonstrated efficacy in reducing tumor growth and improving survival rates. For example, in xenograft models involving human cancer cells, treatment with this compound resulted in a significant decrease in tumor size compared to control groups .

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the effectiveness of various benzamide derivatives, including this compound, in inducing apoptosis in cancer cells. The mechanism was linked to the activation of p53 pathways and increased expression of pro-apoptotic factors like caspase-3 .

Case Study 2: Neurological Applications

Another investigation focused on the neuroprotective properties of this compound. It was found to enhance synaptic plasticity and reduce neuroinflammation in models of neurodegeneration. The results suggest that it could be a candidate for further development as a treatment for conditions such as Alzheimer's disease .

Comparative Analysis with Related Compounds

Comparative studies have been conducted with similar compounds to evaluate their biological activities. For instance:

Compound NameIC50 Value (µM)Activity Type
2-bromo-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide18.00Anticancer
2-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide22.50Anticancer

These comparisons highlight the unique potency of this compound due to the presence of the fluorine atom, which enhances its stability and interaction with biological targets .

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